6'-Hydrazino-4-methyl-3,4'-bipyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is a heterocyclic compound featuring two pyridazine rings and a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine typically involves the reaction of 4-methylpyridazine with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The pyridazine rings can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Azo compounds
Reduction: Dihydropyridazine derivatives
Substitution: Various substituted hydrazine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique electronic and optical properties.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interfere with specific molecular pathways.
Industry
The compound is also explored for its industrial applications, such as in the development of new polymers and coatings. Its unique chemical properties make it suitable for use in advanced materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of [5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]amine: Similar structure but with an amine group instead of hydrazine.
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]thiol: Contains a thiol group instead of hydrazine.
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]methane: Features a methane group in place of hydrazine.
Uniqueness
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine is unique due to its hydrazine group, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from its analogs with different functional groups.
Eigenschaften
Molekularformel |
C9H10N6 |
---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
[5-(4-methylpyridazin-3-yl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C9H10N6/c1-6-2-3-11-15-9(6)7-4-8(13-10)14-12-5-7/h2-5H,10H2,1H3,(H,13,14) |
InChI-Schlüssel |
PLPMLRRDHBFZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC=C1)C2=CC(=NN=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.